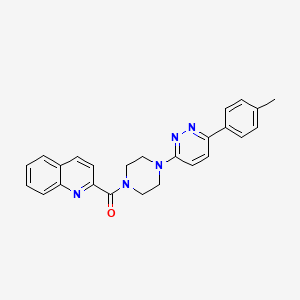

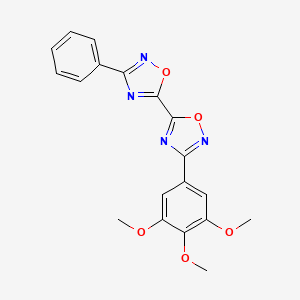

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

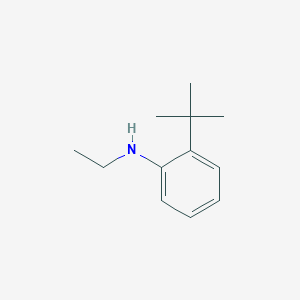

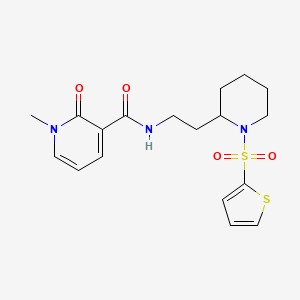

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that contains several functional groups. It has a quinoline group, a pyridazine group, a piperazine group, and a p-tolyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The quinoline and pyridazine rings are aromatic and planar, while the piperazine ring is saturated and non-planar .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinoline and pyridazine rings might undergo electrophilic substitution reactions, while the piperazine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the quinoline and pyridazine rings might make the compound relatively stable and resistant to oxidation .Scientific Research Applications

Structure-Activity Relationship of Quinoline Derivatives

Quinoline derivatives have been extensively studied for their potent and selective antagonist activities against specific receptors in the human body, such as the alpha(2C)-adrenoceptor. A detailed investigation into the structure-activity relationship of these compounds revealed critical structural features necessary for their activity, emphasizing the importance of substitutions at specific positions on the quinoline ring. These findings contribute to the development of selective therapeutic agents with minimized side effects (Höglund et al., 2006).

Anticancer Applications

Research on aminosteroid derivatives incorporating quinoline and piperazine moieties has shown significant in vitro and in vivo activities against cancer cells, particularly in breast cancer models. These studies have led to the discovery of compounds with enhanced metabolic stability and selectivity, paving the way for potential therapeutic applications in cancer treatment (Perreault et al., 2017).

Antioxidant and Anti-inflammatory Activities

Novel piperazine analogues bearing quinoline and pyridine moieties have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds exhibit promising activity, offering insights into the development of new therapeutic agents for managing oxidative stress and inflammation-related disorders (Al‐Ghorbani et al., 2015).

Antimicrobial and Antitumor Activities

The synthesis of novel quinoline derivatives has also been explored for their antimicrobial and antitumor potentials. These studies have identified compounds with potent activity against a variety of bacterial and fungal pathogens, as well as specific cancer cell lines, highlighting the versatile therapeutic applications of quinoline-based compounds in treating infectious diseases and cancer (Patel et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets and cause significant changes .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O/c1-18-6-8-20(9-7-18)22-12-13-24(28-27-22)29-14-16-30(17-15-29)25(31)23-11-10-19-4-2-3-5-21(19)26-23/h2-13H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCHBDWIVBBIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)